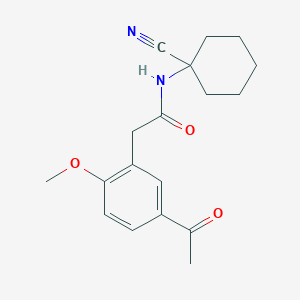
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetyl group, a methoxyphenyl group, and a cyanocyclohexyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Preparation of 5-acetyl-2-methoxyphenyl derivative: This step involves the acetylation of 2-methoxyphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of the acetamide backbone: The 5-acetyl-2-methoxyphenyl derivative is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide.
Introduction of the cyanocyclohexyl group: The final step involves the nucleophilic substitution of the chloroacetamide with 1-cyanocyclohexylamine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(5-acetyl-2-hydroxyphenyl)-N-(1-cyanocyclohexyl)acetamide.
Reduction: Formation of 2-(5-(1-hydroxyethyl)-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. The acetyl and methoxy groups may facilitate binding to enzymes or receptors, while the cyanocyclohexyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-acetyl-2-hydroxyphenyl)-N-(1-cyanocyclohexyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)propionamide: Similar structure but with a propionamide backbone instead of an acetamide backbone.
Uniqueness
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide is unique due to the presence of both the methoxyphenyl and cyanocyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Eigenschaften
IUPAC Name |
2-(5-acetyl-2-methoxyphenyl)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(21)14-6-7-16(23-2)15(10-14)11-17(22)20-18(12-19)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEFYWTVGZKYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













